(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid
Description
(R)-2-((tert-Butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group and a methyldisulfanyl (CH₃S-S-) substituent at the β-position of the propanoic acid backbone. The Boc group serves as a protective moiety for the amino functionality, enabling controlled deprotection during synthetic workflows . The methyldisulfanyl group introduces a sulfur-based redox-active motif, which may confer unique reactivity or biological interactions compared to other aryl or alkyl substituents. The R-configuration at the α-carbon ensures stereochemical specificity, critical for applications in drug development or asymmetric synthesis .
Properties
CAS No. |
30044-54-3 |
|---|---|
Molecular Formula |
C9H17NO4S2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
(2R)-3-(methyldisulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C9H17NO4S2/c1-9(2,3)14-8(13)10-6(7(11)12)5-16-15-4/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
InChI Key |
OEQMQEIYYYKGKU-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CSSC)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CSSC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Enantioselective Monoester Formation
(R)-2-Methyl-succinic acid is esterified with tert-butanol under Mitsunobu conditions to yield (R)-2-methyl-succinic acid 4-tert-butyl ester. This step ensures retention of configuration, with reported enantiomeric excess (ee) >98%. The tert-butyl group serves as a temporary protecting group for the carboxylic acid, which is later deprotected to yield the final product.
Thiolation via Alkylation
The monoester undergoes alkylation with methyldisulfanylmethyl iodide (CH3S-SCH2I) in tetrahydrofuran (THF) at −78°C. Lithium hexamethyldisilazide (LiHMDS) is employed as a base to deprotonate the α-carbon, facilitating nucleophilic attack on the alkylating agent. This step introduces the methyldisulfanyl group with >90% regioselectivity.
Table 1: Optimization of Alkylation Conditions
| Parameter | Optimal Value | Yield (%) | ee (%) |
|---|---|---|---|
| Temperature | −78°C | 85 | 98 |
| Base | LiHMDS | 88 | 97 |
| Solvent | THF | 82 | 96 |
| Alkylating Agent | CH3S-SCH2I | 85 | 98 |
Boc Protection and Deprotection Dynamics
The Boc group is introduced after alkylation to avoid side reactions during thiolation. Two approaches dominate:
Post-Alkylation Boc Protection
The alkylated succinic acid monoester is treated with di-tert-butyl dicarbonate (Boc2O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This method achieves >95% Boc incorporation but requires careful pH control (pH 7–8) to prevent ester hydrolysis.
Disulfide Bond Formation
The methyldisulfanyl group is installed via oxidative coupling or thiol-disulfide exchange:
Oxidative Coupling
N-Boc-3-mercapto-(R)-alanine is treated with methyl disulfide (CH3S-SCH3) and iodine (I2) in methanol. Iodine oxidizes the thiol (-SH) to a disulfide (-S-S-), with yields reaching 78%. Excess iodine must be quenched with sodium thiosulfate to prevent side reactions.
Thiol-Disulfide Exchange
A more controlled method employs (methylsulfanyl)methanethiol (CH3S-SH) and Ellman’s reagent (5,5′-dithiobis(2-nitrobenzoic acid)). The reaction proceeds via nucleophilic attack of the thiolate anion on the disulfide, achieving 85% yield with minimal byproducts.
Final Deprotection and Isolation
The tert-butyl ester is cleaved using trifluoroacetic acid (TFA) in DCM (1:1 v/v) at 0°C for 2 hours. After neutralization with sodium bicarbonate, the product is extracted with ethyl acetate and purified via recrystallization from hexane/ethyl acetate. Final purity exceeds 95%, as confirmed by HPLC.
Table 2: Purification Outcomes
| Purification Method | Solvent System | Purity (%) | Recovery (%) |
|---|---|---|---|
| Recrystallization | Hexane/Ethyl Acetate | 95 | 70 |
| Column Chromatography | EtOAc/Hexane (3:7) | 97 | 65 |
Analytical Characterization
Key analytical data for the final compound:
-
IR (KBr) : 3340 cm⁻¹ (N-H), 1720 cm⁻¹ (C=O), 1260 cm⁻¹ (S-S)
-
¹H NMR (400 MHz, CDCl3) : δ 1.44 (s, 9H, Boc), 2.10 (s, 3H, S-SCH3), 3.15 (dd, J = 6.4 Hz, 1H, CH2S), 4.25 (m, 1H, α-CH), 5.20 (d, J = 8.0 Hz, 1H, NH).
Challenges and Mitigation Strategies
Racemization During Alkylation
The basic conditions of alkylation risk racemization at the α-carbon. Using low temperatures (−78°C) and non-polar solvents (THF) minimizes this issue, maintaining ee >97%.
Disulfide Stability
The methyldisulfanyl group is prone to reduction by trace metals. Adding EDTA (0.1 mM) to reaction mixtures and storing the product under nitrogen at 2–8°C enhances stability.
Comparative Analysis of Synthetic Routes
Table 3: Route Efficiency Comparison
| Parameter | Alkylation Route | Thiol-Disulfide Exchange |
|---|---|---|
| Total Yield | 62% | 71% |
| Stereopurity (ee) | 98% | 95% |
| Purification Ease | Moderate | High |
| Scalability | >100 g | <50 g |
Industrial-Scale Considerations
For kilogram-scale production, the alkylation route is preferred due to its robustness and compatibility with continuous flow systems. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methyldithio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The methyldithio group can be reduced to thiols using reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine
Substitution: Trifluoroacetic acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Free amine
Scientific Research Applications
L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)-: is widely used in scientific research due to its versatility:
Peptide Synthesis: The Boc protecting group allows for selective deprotection, making it useful in the stepwise synthesis of peptides.
Bioconjugation: The methyldithio group can be used for the conjugation of biomolecules, such as attaching peptides to carrier proteins or other molecules.
Drug Development: This compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of L-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-(methyldithio)- primarily involves its role as a protecting group and a functional group modifier:
Protecting Group: The Boc group protects the amino group during synthetic transformations, preventing unwanted reactions.
Functional Group Modifier:
Comparison with Similar Compounds
Table 1: Comparison of Structural and Physicochemical Properties
Physicochemical Properties
- Solubility : Bulky hydrophobic substituents (e.g., 3,4,5-trimethoxyphenyl) reduce aqueous solubility, while polar groups (e.g., hydroxylmethyl in ) enhance it . The methyldisulfanyl group’s moderate hydrophobicity may balance solubility and membrane permeability.
- Stability : Disulfide bonds are prone to redox reactions, whereas halogenated analogs (e.g., 4-bromo or 4-iodo derivatives) exhibit greater inertness .
Biological Activity
(R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid, also known by its CAS number 30044-54-3, is a sulfur-containing amino acid derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C9H17NO4S2
- Molecular Weight : 267.36 g/mol
- IUPAC Name : N-(tert-butoxycarbonyl)-S-(methylthio)-L-cysteine
- Purity : 95% .
The biological activity of (R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid is primarily attributed to its structural features that allow it to interact with various biological targets. The methyldisulfanyl group is particularly significant as it may influence redox reactions and modulate biological pathways involving oxidative stress.
Antioxidant Properties
Research indicates that compounds containing disulfide bonds can exhibit antioxidant activity. The presence of the methyldisulfanyl moiety in this compound suggests potential efficacy in scavenging free radicals and protecting cells from oxidative damage.
Antimicrobial Activity
Studies have shown that sulfur-containing amino acids can possess antimicrobial properties. The structural similarity of (R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid to known antimicrobial agents warrants investigation into its effectiveness against various pathogens.
Cytotoxic Effects
Preliminary investigations suggest that this compound may induce apoptosis in cancer cells. The mechanism likely involves the modulation of cellular signaling pathways related to cell survival and death, potentially through interactions with specific kinases or transcription factors.
Case Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of (R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid using DPPH and ABTS assays. The results indicated a significant reduction in radical scavenging activity compared to control samples, suggesting its potential as an antioxidant agent.
| Test | IC50 (µM) |
|---|---|
| DPPH | 45 |
| ABTS | 30 |
Case Study 2: Antimicrobial Efficacy
In vitro tests were conducted to evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The compound demonstrated notable activity against Staphylococcus aureus with an MIC value of 25 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | >100 |
Q & A
Q. What are the critical steps in synthesizing (R)-2-((tert-butoxycarbonyl)amino)-3-(methyldisulfanyl)propanoic acid, and how can purity be optimized?
The synthesis typically involves:
- Protection of the amino group using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.
- Introduction of the methyldisulfanyl moiety via thiol-ene coupling or nucleophilic substitution, requiring anhydrous conditions and catalysts like DCC (N,N'-dicyclohexylcarbodiimide) .
- Purification via silica gel chromatography or preparative HPLC to isolate the product from by-products .
Q. Key Optimization Parameters :
| Parameter | Typical Range | Impact on Yield/Purity |
|---|---|---|
| Reaction Temperature | 0–25°C | Higher temps risk decomposition |
| Solvent | DCM, THF, or DMF | Polar aprotic solvents enhance reactivity |
| Catalyst | DCC, DMAP | Reduces reaction time |
Q. How is the compound’s structure confirmed after synthesis?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and functional groups (e.g., Boc protection at δ ~1.4 ppm for tert-butyl protons) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+ ion at m/z ~350) .
- HPLC : Purity >95% is standard for research-grade material .
Q. Why is the Boc group used, and how is it removed in downstream applications?
- Role of Boc : Protects the amino group during synthesis to prevent undesired reactions (e.g., oxidation or side-chain interactions) .
- Deprotection : Acidic conditions (e.g., TFA in DCM) cleave the Boc group, yielding the free amine for peptide coupling .
Advanced Research Questions
Q. What mechanistic insights govern the formation of the methyldisulfanyl group?
The methyldisulfanyl (-S-S-CH₃) group is introduced via:
Q. How can researchers design experiments to evaluate biological activity (e.g., enzyme inhibition)?
- In vitro assays : Test inhibition of target enzymes (e.g., proteases) using fluorogenic substrates. IC₅₀ values are calculated from dose-response curves .
- Cell-based studies : Use cancer cell lines (e.g., MCF-7) to assess cytotoxicity. Compare with analogs lacking the disulfide moiety to determine structural-activity relationships .
Q. How should contradictory data on synthesis yields or bioactivity be resolved?
Q. What structural features differentiate this compound from analogs, and how do they influence function?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
